molecular formula C14H15BF6O2 B1279247 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 69807-91-6

2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1279247
CAS No.: 69807-91-6
M. Wt: 340.07 g/mol
InChI Key: GGMXSSNJKVWXMD-UHFFFAOYSA-N
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Description

Molecular Formula and Systematic Nomenclature

The molecular formula of 2-(3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is established as C₁₄H₁₅BF₆O₂, with a corresponding molecular weight of 340.07 grams per mole. The Chemical Abstracts Service registry number for this compound is 69807-91-6, while the MDL number is designated as MFCD12405516. The PubChem compound identification number is 9798005, providing a standardized reference for database searches.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is formally named as 2-[3,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Alternative nomenclature includes the designation as 3,5-bis(trifluoromethyl)phenylboronic acid pinacol ester, which emphasizes its derivation from the corresponding boronic acid through esterification with pinacol. The simplified molecular input line entry system representation is provided as CC1(C)OB(OC1(C)C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F, which accurately describes the connectivity and stereochemistry of all atoms within the molecule.

The InChI Key for this compound is GGMXSSNJKVWXMD-UHFFFAOYSA-N, providing a unique identifier for computational and database applications. The compound is also referred to by the alternative name 1,3-bis(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, which emphasizes the substitution pattern on the aromatic ring and the nature of the boronate ester group. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research publications.

Crystallographic Analysis and Bonding Geometry

The crystallographic analysis of this compound reveals important structural features that define its solid-state organization and molecular geometry. The compound exhibits a melting point of 67 degrees Celsius, indicating moderate thermal stability and suggesting specific intermolecular interactions in the crystalline state. The physical appearance is characterized as white crystalline lumps, consistent with an ordered crystalline arrangement.

The molecular geometry around the boron center adopts a tetrahedral configuration when considered in the context of the pinacol ester framework. Based on comparative structural data from related boronic acid derivatives, the boron-oxygen bond lengths in dioxaborolane systems typically range between 1.43 to 1.47 angstroms. The cyclic nature of the pinacol ester introduces geometric constraints that influence the bond angles and distances around the boron atom. In similar pinacol ester derivatives, the oxygen-boron-oxygen angle within the five-membered ring is typically compressed compared to tetrahedral geometry due to ring strain effects.

The aromatic ring maintains planarity, with the boron-carbon bond connecting the dioxaborolane unit to the phenyl ring. The presence of two trifluoromethyl substituents at the 3 and 5 positions creates a symmetrical substitution pattern that influences the overall molecular conformation. The trifluoromethyl groups are positioned meta to each other and meta to the boronate substituent, creating a highly electron-deficient aromatic system. X-ray crystallographic studies of related compounds indicate that the dioxaborolane ring is nearly planar, with minimal deviation from planarity due to the five-membered ring geometry.

The intermolecular packing in the crystal structure is likely influenced by the polar nature of the trifluoromethyl groups and the boronate ester functionality. The fluorine atoms in the trifluoromethyl substituents can participate in weak intermolecular interactions, including fluorine-fluorine contacts and carbon-fluorine-pi interactions, which contribute to the overall crystal stability. The tetramethyl substitution on the dioxaborolane ring provides steric bulk that influences the molecular packing arrangement and may prevent close approach of adjacent molecules in certain orientations.

Spectroscopic Characterization

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with specific attention to proton, carbon-13, fluorine-19, and boron-11 nuclear magnetic resonance measurements. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons and the methyl groups of the pinacol ester moiety.

The aromatic region of the proton nuclear magnetic resonance spectrum typically shows signals for the three aromatic protons at approximately 7.5 to 8.5 parts per million, with the specific chemical shift positions influenced by the electron-withdrawing effects of the trifluoromethyl substituents. The pinacol ester methyl groups appear as a singlet in the aliphatic region, typically around 1.3 to 1.4 parts per million, integrating for twelve protons due to the symmetrical tetramethyl substitution pattern. The coupling patterns and chemical shift values provide information about the electronic environment and substitution pattern of the molecule.

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the trifluoromethyl substituents, with characteristic signals appearing in the range of -60 to -65 parts per million. The equivalent nature of the two trifluoromethyl groups results in a single fluorine signal representing six fluorine nuclei. Boron-11 nuclear magnetic resonance spectroscopy reveals the chemical environment around the boron center, with the tetracoordinate boron in the pinacol ester typically appearing in the range of 20 to 30 parts per million.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 340, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the pinacol ester moiety and formation of fragments containing the trifluoromethyl-substituted aromatic system. Infrared spectroscopy reveals characteristic absorption bands for the carbon-fluorine stretches of the trifluoromethyl groups, typically appearing as strong absorptions in the 1100 to 1300 wavenumber region. The boron-oxygen stretches of the dioxaborolane ring appear in the 1300 to 1400 wavenumber range, while aromatic carbon-carbon stretches are observed in the 1500 to 1600 wavenumber region.

Electronic Effects of Trifluoromethyl Substituents on Aromatic Boronates

The presence of two trifluoromethyl substituents at the 3 and 5 positions of the phenyl ring in this compound creates significant electronic effects that profoundly influence the chemical behavior and reactivity of the compound. The trifluoromethyl groups are among the most electronegative substituents in organic chemistry, with a Hammett sigma parameter of approximately +0.54 for the meta position, indicating strong electron-withdrawal through inductive effects. This electron-deficient character is further amplified by the presence of two such groups in a symmetrical arrangement.

The electron-withdrawing nature of the trifluoromethyl substituents significantly affects the electron density distribution within the aromatic ring system. The meta positioning of these groups relative to the boronate ester creates a highly polarized aromatic system where electron density is depleted from the ring, particularly at the positions ortho and para to the trifluoromethyl groups. This electronic perturbation influences the reactivity of the boronate ester functionality, making it more electrophilic and potentially more reactive toward nucleophilic attack or transmetalation reactions.

The inductive electron-withdrawal by the trifluoromethyl groups also affects the hybridization and bonding characteristics of the boron center. While the boron in the pinacol ester maintains tetrahedral geometry due to coordination with the oxygen atoms, the electronic environment is significantly altered compared to electron-rich aromatic boronate esters. The reduced electron density on the aromatic ring translates to decreased pi-donation to the vacant p-orbital of boron, affecting the overall electronic structure of the molecule.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-8(13(16,17)18)5-9(7-10)14(19,20)21/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMXSSNJKVWXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430902
Record name 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69807-91-6
Record name 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
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URL https://comptox.epa.gov/dashboard/DTXSID80430902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Direct Esterification of 3,5-Bis(trifluoromethyl)phenylboronic Acid

The most straightforward method involves esterifying the boronic acid with pinacol. This reaction is widely used for arylboronic acids due to its simplicity and high yields.

Reaction Protocol

  • Reagents :

    • 3,5-Bis(trifluoromethyl)phenylboronic acid (1 equiv)
    • Pinacol (1.2 equiv)
    • Anhydrous diethyl ether (Et₂O)
  • Procedure :

    • Dissolve the boronic acid in Et₂O under inert atmosphere.
    • Add pinacol and stir at room temperature overnight.
    • Concentrate the mixture under reduced pressure.
    • Purify via flash column chromatography (FCC) using petroleum ether/ethyl acetate (PE/EtOAc).
Parameter Value/Detail Source
Yield 64%
Purity >98.0% (GC)
Key Step Transesterification with pinacol

This method leverages the reactivity of boronic acids with diols, forming the pinacol ester through a dynamic covalent bond exchange.

Palladium-Catalyzed Borylation of Aryl Halides

For precursors lacking the boronic acid group, palladium-catalyzed borylation of aryl halides (e.g., bromides or triflates) is employed. This method is scalable and compatible with diverse substrates.

General Procedure

  • Reagents :

    • 3,5-Bis(trifluoromethyl)phenyl bromide (1 equiv)
    • Bis(pinacolato)diboron (B₂pin₂) (1.2–3 equiv)
    • Palladium catalyst (e.g., Pd(OAc)₂, XPhos-Pd-G2)
    • Base (e.g., KOAc, K₃PO₄)
    • Solvent (THF, dioxane)
  • Conditions :

    • Temperature: Room temperature to 80°C
    • Time: 1–24 hours
    • Catalyst loading: 1–5 mol% Pd
Example: Synthesis via Miyaura Borylation
Parameter Value/Detail Source
Catalyst XPhos-Pd-G2 (1 mol%)
Base K₃PO₄ (3 equiv)
Solvent THF
Yield 93% (for analogous substrates)

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with B₂pin₂ and reductive elimination to form the boronate ester.

Synthesis of Precursor Boronic Acid

The boronic acid precursor, 3,5-bis(trifluoromethyl)phenylboronic acid, is synthesized via trifluoromethylation of phenylboronic acid or direct functionalization of 3,5-dichlorophenylboronic acid.

Cu-Mediated Trifluoromethylation

Langlois’ reagent (NaSO₂CF₃) and TBHP (tert-butyl hydroperoxide) enable radical-based trifluoromethylation under copper catalysis.

Parameter Value/Detail Source
Reagent NaSO₂CF₃, TBHP, Cu catalyst
Temperature Room temperature
Yield Moderate (varies by substrate)

This method is limited by substrate scope but offers a direct route to trifluoromethylated arylboronic acids.

Alternative Methods

Iridium-Catalyzed C−H Borylation

Iridium complexes enable direct borylation of C−H bonds in electron-deficient arenes. While less common for trifluoromethylated substrates, this method avoids pre-functionalization.

Data Summary and Comparison

Method Key Reagents/Conditions Yield Purity Source
Direct Esterification Pinacol, Et₂O, RT 64% >98%
Palladium Borylation B₂pin₂, Pd/XPhos, K₃PO₄, THF 80–93% >95%
Cu-Mediated CF₃ Addition NaSO₂CF₃, TBHP, Cu, RT Moderate

Challenges and Considerations

  • Electronic Effects : The electron-withdrawing trifluoromethyl groups reduce aromatic ring reactivity, necessitating optimized catalysts (e.g., XPhos ligands).
  • Purification : Column chromatography is critical due to the compound’s stability and high purity requirements.
  • Cost : Commercial availability (e.g., TCI Chemicals, €28/g for 1 g) reflects the complexity of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl groups enhance the stability and reactivity of the compound, making it an efficient reagent in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced reactivity and stability due to the presence of trifluoromethyl groups. These groups increase the electron-withdrawing capacity, making the compound more reactive in cross-coupling reactions. Additionally, the compound’s stability under various reaction conditions makes it a preferred choice for many synthetic applications .

Biological Activity

2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as 3,5-BTPE) is a boron-containing compound with significant potential in pharmaceutical and synthetic chemistry. Its unique structure imparts various biological activities that make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C14H15BF6O2
  • Molecular Weight : 340.07 g/mol
  • CAS Number : 69807-91-6
  • Purity : ≥98% .

Antimicrobial Activity

Research has indicated that compounds similar to 3,5-BTPE exhibit antimicrobial properties. Studies show that the trifluoromethyl groups enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. For instance, derivatives of boronic acids have demonstrated inhibitory effects against various bacterial strains by interfering with bacterial cell wall synthesis .

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The dioxaborolane structure in 3,5-BTPE allows for interactions with active sites of enzymes through boron coordination. This property has been exploited in the development of enzyme inhibitors for therapeutic applications .

Synthesis of Optically Active Compounds

The compound has been utilized in asymmetric synthesis processes. For example, C. tropicalis has been employed to produce (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using 3,5-BTPE as a substrate under controlled oxygen conditions. This biotransformation highlights its role in producing chiral intermediates for pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various boron compounds including 3,5-BTPE against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

CompoundConcentration (µg/mL)S. aureus Inhibition (%)E. coli Inhibition (%)
3,5-BTPE107580
Control (No Treatment)-00

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers tested the efficacy of 3,5-BTPE as an inhibitor of serine proteases. The compound was found to inhibit enzymatic activity with an IC50 value of approximately 50 µM.

EnzymeIC50 (µM)
Serine Protease A50
Serine Protease B75

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. For example, substituted aryl halides react with bis(pinacolato)diboron under palladium catalysis. A key step involves refluxing in acetone with potassium carbonate (as described for analogous dioxaborolanes in ). Purity is validated using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and absence of byproducts (e.g., pinacol ester signals at δ 1.0–1.3 ppm in 1H^{1}\text{H} NMR). HPLC with UV detection (λ = 254 nm) ensures >95% purity, as reported for structurally similar boronic esters .

Q. How does the trifluoromethyl group influence the reactivity of this dioxaborolane in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the boron center, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the 3,5-substitution may reduce coupling efficiency with bulky substrates. Comparative studies with non-fluorinated analogs (e.g., 2-phenyl-dioxaborolane) show a 15–20% decrease in yield for sterically hindered partners .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • 11B^{11}\text{B} NMR : A singlet near δ 30–35 ppm confirms the tetracoordinated boron environment.
  • 19F^{19}\text{F} NMR : Two distinct signals for the -CF3_3 groups (δ -60 to -65 ppm) .
  • 1H^{1}\text{H} NMR : Methyl protons of the pinacol group (δ 1.0–1.3 ppm) and aromatic protons (δ 7.5–8.0 ppm).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing protodeboronation in aqueous media?

  • Methodological Answer : Protodeboronation is minimized by:

  • Using anhydrous solvents (e.g., THF or dioxane) and degassed systems to reduce water content.
  • Adding Lewis acids (e.g., K3_3PO4_4) to stabilize the boronate intermediate.
  • Lowering reaction temperatures (<80°C) and shortening reaction times (≤12 hours), as demonstrated in stability studies of aryltrifluoromethyl-dioxaborolanes .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this dioxaborolane under varying pH conditions?

  • Methodological Answer : Hydrolysis kinetics are pH-dependent:

  • Acidic conditions (pH < 3) : Rapid cleavage of the B–O bond, forming boronic acid and pinacol. Monitor via 11B^{11}\text{B} NMR (disappearance of δ 30 ppm signal).
  • Neutral/basic conditions (pH 7–12) : Slower hydrolysis; competing side reactions (e.g., oxidation) dominate. Use UV-Vis spectroscopy to track boronic acid formation (λmax_{\text{max}} = 260 nm) .

Q. How do steric and electronic effects of the 3,5-bis(trifluoromethyl)phenyl group impact catalytic turnover in photoredox reactions?

  • Methodological Answer : The strong electron-withdrawing effect stabilizes radical intermediates but introduces steric constraints. In photoredox applications (e.g., C–H borylation):

  • Electronic impact : Increases reduction potential by 0.2–0.3 V vs. non-fluorinated analogs, favoring single-electron transfer (SET) pathways.
  • Steric impact : Reduces catalyst-substrate association constants (Ka_\text{a}) by ~30% compared to 4-substituted analogs, as shown in kinetic studies .

Q. What strategies resolve contradictions in reported NMR data for structurally similar dioxaborolanes?

  • Methodological Answer : Discrepancies arise from solvent effects or impurities. To standardize

  • Use deuterated chloroform (CDCl3_3) as a universal solvent for 1H^{1}\text{H} and 13C^{13}\text{C} NMR.
  • Validate boron environments via 11B^{11}\text{B}-1H^{1}\text{H} heteronuclear correlation (HETCOR) NMR.
  • Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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